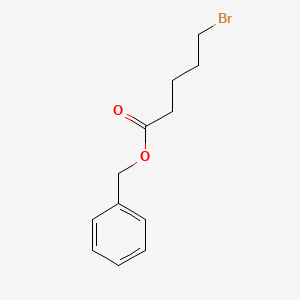
Benzyl 5-bromopentanoate
概要
説明
Benzyl 5-bromopentanoate is a chemical compound that can be synthesized from 5-bromopentanoic acid. It is an ester that can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of benzyl 5-bromopentanoate involves the esterification of 5-bromopentanoic acid with benzyl alcohol. This process is part of a multi-step synthesis that can lead to the creation of complex molecules. For instance, in the synthesis of benzyl diisopropyl 5-phosphonopentanoate, benzyl 5-bromopentanoate is an intermediate product. The synthesis involves a Finkelstein halogen exchange and a Michaelis–Arbuzov reaction .
Molecular Structure Analysis
The molecular structure of benzyl 5-bromopentanoate is characterized by the presence of a benzyl group attached to a 5-bromopentanoate moiety. The compound's structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, which provide information about the molecular framework and the nature of the substituents attached to the benzene ring .
Chemical Reactions Analysis
Benzyl 5-bromopentanoate can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, it can undergo a halogen exchange reaction with sodium iodide as part of its synthesis process . Additionally, the ester group can be hydrolyzed to produce 5-phosphonopentanoic acid, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 5-bromopentanoate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the benzyl group can increase the compound's hydrophobicity, while the bromine atom can affect its reactivity. These properties are essential for determining the compound's behavior in different environments and its suitability for use in various chemical reactions .
科学的研究の応用
Synthesis of Analog Compounds : Benzyl 5-(diisopropoxyphosphoryl)pentanoate, synthesized from 5-bromopentanoic acid, is used in the creation of analogs like succinyl phosphate, which can act as potential enzyme inhibitors (Weyna et al., 2007).
Development of pH Probes : A fluorescent and colorimetric pH probe was synthesized using benzothiazole-2-carbonylhydrazide and a derivative of benzyl 5-bromopentanoate. This probe is effective for monitoring acidic and alkaline solutions and can be used for intracellular pH imaging (Diana et al., 2020).
Enzyme Inhibition Studies : Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, prepared through a multi-step synthesis involving benzyl 5-bromopentanoate, have shown potent inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase. This research contributes to the development of treatments for diseases like Alzheimer's (Magar et al., 2021).
Pharmaceutical Applications : Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP), derived from benzyl 5-bromopentanoate, was studied for its pharmacokinetics in rats, indicating potential applications in stroke treatment and other medical conditions (Tian et al., 2016).
Cardioprotective Effects : Studies on (±)-sodium 5-bromo-2-(α-hydroxypentyl) benzoate (BZP) show its potential in protecting the heart from ischemia-reperfusion injury, suggesting its application in cardiovascular therapeutics (Xiao et al., 2019).
Safety and Hazards
特性
IUPAC Name |
benzyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVNRVBVQXAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340175 | |
| Record name | Benzyl 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-bromopentanoate | |
CAS RN |
60343-28-4 | |
| Record name | Benzyl 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)







